
(S)-(-)-5'-Benzyloxyphenyl Carvedilol
Descripción general
Descripción
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is a chiral compound and an enantiomer of Carvedilol, a non-selective beta-adrenergic antagonist. Carvedilol is widely used in the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . The (S)-(-) enantiomer is known for its beta and alpha-1 adrenoceptor blocking properties, making it a crucial component in cardiovascular therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-5’-Benzyloxyphenyl Carvedilol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :
Formation of the Intermediate: The synthesis begins with the reaction of hydroxy carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This reaction forms an epoxide intermediate.
Nucleophilic Substitution: The epoxide intermediate is then reacted with (S)-(-)-5’-Benzyloxyphenylamine under basic conditions to form the desired product, (S)-(-)-5’-Benzyloxyphenyl Carvedilol.
Industrial Production Methods
Industrial production of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions on the aromatic ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzyloxy group, converting it to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, benzyl alcohol derivatives, and various substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with beta and alpha-1 adrenoceptors, providing insights into receptor-ligand interactions.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves blocking beta-adrenergic receptors (beta-1 and beta-2) and alpha-1 adrenergic receptors. This dual action results in the reduction of heart rate, myocardial contractility, and vasodilation, leading to decreased blood pressure and improved cardiac output . The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
R(+)-Carvedilol: The R(+)-enantiomer of Carvedilol, which primarily acts as an alpha-1 adrenoceptor blocker.
Propranolol: A non-selective beta-adrenergic antagonist used for similar cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic antagonist used in the treatment of hypertension and heart failure.
Uniqueness
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is unique due to its dual beta and alpha-1 adrenergic blocking properties, which provide a broader spectrum of cardiovascular protection compared to other beta-blockers . Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects .
Actividad Biológica
(S)-(-)-5'-Benzyloxyphenyl carvedilol is a derivative of carvedilol, a well-established nonselective beta-blocker and alpha-1 blocker used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Pharmacodynamics
Carvedilol exhibits a complex pharmacological profile, acting on multiple receptor systems. The biological activity of this compound can be understood through its interactions with various receptors:
Receptor | K_i (nM) | Action |
---|---|---|
5-HT 1A | 3.4 | Antagonist |
5-HT 2 | 207 | Antagonist |
D 2 | 213 | Antagonist |
α 1 | 3.4 | Antagonist |
α 2 | 2,168 | Antagonist |
β 1 | 0.24–0.43 | Antagonist |
β 2 | 0.19–0.25 | Antagonist |
The data indicates that this compound has a high affinity for adrenergic receptors, particularly β-adrenergic receptors, which are crucial in mediating cardiovascular effects such as heart rate reduction and vasodilation .
The mechanism by which this compound exerts its effects includes:
- Beta-Adrenergic Blockade : It blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
- Alpha-1 Receptor Antagonism : This action results in vasodilation, reducing peripheral vascular resistance and lowering blood pressure.
- Antioxidant Properties : Carvedilol has been shown to exhibit antioxidant effects that may contribute to its cardioprotective properties .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound beyond traditional uses:
- COVID-19 Treatment Potential : Research indicates that carvedilol may reduce angiotensin-converting enzyme (ACE) expression, potentially limiting SARS-CoV-2 entry into host cells. In vitro assays demonstrated that carvedilol could inhibit viral infection in human lung epithelial cells .
- Nanoparticle Formulation : A study explored the encapsulation of carvedilol in albumin-based nanoparticles to improve bioavailability and prolong circulation time. Results showed that the nanoparticle formulation significantly increased the half-life of carvedilol compared to its free form, enhancing its therapeutic efficacy .
- Cardiovascular Benefits : Clinical data suggest that carvedilol improves outcomes in patients with heart failure by reducing mortality rates and hospitalizations due to cardiovascular events .
Q & A
Q. Basic: What analytical methods are validated for quantifying (S)-(-)-5'-Benzyloxyphenyl Carvedilol enantiomeric purity?
Answer:
Chiral HPLC is the gold standard for resolving carvedilol enantiomers. A validated method uses a Phenomenex Lux-cellulose-4 column (250 mm × 4.6 mm; 5 µm) with isopropanol/n-heptane (60:40 v/v) mobile phase at 1.0 mL/min flow rate and UV detection at 254 nm. This method achieves baseline separation of this compound from its (R)-(+) counterpart, with precision (RSD < 2%) and accuracy (98–102%) per ICH guidelines . Method validation includes linearity (0.1–100 µg/mL), specificity (no interference from excipients), and robustness (pH, temperature variations).
Q. Basic: How is the structural integrity of this compound confirmed during synthesis?
Answer:
FTIR spectroscopy is critical for verifying structural integrity. Key peaks include:
- O-H stretch at 3400–3500 cm⁻¹ (phenolic group).
- C-O-C stretch at 1250 cm⁻¹ (benzyloxy group).
- C=O stretch at 1680 cm⁻¹ (carbazole moiety).
Comparative analysis of synthesized batches against reference standards ensures no chemical degradation or excipient interactions . Melting point analysis (113.2 ± 3.1°C) further confirms purity .
Q. Basic: What solvent systems optimize solubility for in vitro assays?
Answer:
Solubility studies in phosphate buffer (pH 7.4), methanol, chloroform, and 0.1N HCl reveal:
Solvent | Solubility (mg/mL) |
---|---|
PBS (pH 7.4) | 1.2 ± 0.3 |
Methanol | 25.4 ± 1.1 |
Chloroform | 30.8 ± 2.5 |
Methanol is preferred for stock solutions, while PBS (pH 7.4) mimics physiological conditions for dissolution testing (USP rotating paddle method, 50 rpm, 37°C) . |
Q. Advanced: How does the benzyloxyphenyl moiety influence sodium channel modulation?
Answer:
The (3-fluoro)benzyloxyphenyl unit in this compound enhances voltage-gated Na⁺ channel slow inactivation . Electrophysiological studies in CAD cells show:
- V₁/₂ shift : +15.8 mV for (S)-enantiomer vs. control.
- Frequency-dependent blockade : IC₅₀ of 0.60 µM at +20 mV.
This pharmacophore stabilizes the slow-inactivated state, reducing neuronal excitability in dorsal root ganglion (DRG) neurons, making it a candidate for neuropathic pain research .
Q. Advanced: What enantiomer-specific differences exist in CYP-mediated metabolism?
Answer:
this compound undergoes CYP2C9-mediated O-methylation (major pathway) and CYP2D6/3A4-mediated 4’/5’-hydroxylation . Key differences vs. R-(+)-enantiomer:
Q. Advanced: How is this enantiomer utilized in cancer pharmacology research?
Answer:
this compound demonstrates chemopreventive activity in murine skin cancer models. Key findings:
- Dose-dependent inhibition : 10 µM reduces tumor incidence by 62% vs. control.
- Mechanism : Downregulates β-adrenergic receptor/STAT3 signaling, suppressing pro-inflammatory cytokines (IL-6, TNF-α).
In vitro assays (MTT, apoptosis markers) in A549 lung adenocarcinoma cells show IC₅₀ of 8.7 µM .
Q. Advanced: What experimental designs address contradictory data in dissolution studies?
Answer:
Contradictions in dissolution profiles (e.g., pH-dependent variability) are resolved via:
Biorelevant media : FaSSIF (pH 6.5) vs. FeSSIF (pH 5.0) to simulate gastrointestinal conditions.
Statistical modeling : ANOVA with Tukey post hoc (p < 0.05) identifies significant differences.
Accelerated stability testing : 40°C/75% RH for 6 months to correlate dissolution slowdown with crystallinity changes (XRD analysis) .
Q. Advanced: How is this enantiomer applied in neuropharmacology models?
Answer:
In rat models of neuropathic pain, this compound (10 mg/kg, oral) reduces mechanical allodynia by 45% (von Frey test). Mechanistic studies show:
- NaV1.7 inhibition : Patch-clamp assays confirm 40% current blockade at 1 µM.
- Microglial modulation : Suppresses IL-1β and COX-2 in spinal cord tissue (Western blot) .
Q. Basic: What synthetic routes yield high-purity this compound?
Answer:
A stereoselective synthesis involves:
Chiral resolution : Diastereomeric salt formation with L-(+)-tartaric acid.
Benzyloxy protection : Reaction of 5’-hydroxyphenyl carvedilol with benzyl bromide (K₂CO₃, DMF, 60°C).
Purification : Silica gel chromatography (hexane:ethyl acetate, 7:3) yields >99% enantiomeric excess (HPLC) .
Q. Advanced: How do population pharmacokinetic models guide dosing in preclinical studies?
Answer:
Nonlinear mixed-effects modeling (NONMEM) in rats identifies:
Propiedades
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217822-96-2 | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.